Cas no 221111-02-0 (1-Bromo-2-isopropoxy-4-methylbenzene)

1-Bromo-2-isopropoxy-4-methylbenzene is a halogenated aromatic compound featuring a bromine substituent at the 1-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position of the benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom offers reactivity for cross-coupling reactions, such as Suzuki or Heck couplings, while the isopropoxy group enhances solubility and steric influence. Its well-defined substitution pattern ensures selective functionalization, making it useful for constructing complex molecular architectures. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
1-Bromo-2-isopropoxy-4-methylbenzene structure
221111-02-0 structure
Product name:1-Bromo-2-isopropoxy-4-methylbenzene
CAS No:221111-02-0
MF:C10H13BrO
MW:229.113622426987
MDL:MFCD22543719
CID:4764266

1-Bromo-2-isopropoxy-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-isopropoxy-4-methylbenzene
    • 3-isopropoxy-4-bromotoluene
    • 1-bromo-4-methyl-2-propan-2-yloxybenzene
    • Z0395
    • MDL: MFCD22543719
    • Inchi: 1S/C10H13BrO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3
    • InChI Key: HFCHJYQPPRDMSM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C=C1OC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Topological Polar Surface Area: 9.2
  • XLogP3: 3.7

1-Bromo-2-isopropoxy-4-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB516319-500 mg
1-Bromo-2-isopropoxy-4-methylbenzene; .
221111-02-0
500MG
€379.10 2023-04-17
abcr
AB516319-250 mg
1-Bromo-2-isopropoxy-4-methylbenzene; .
221111-02-0
250MG
€232.90 2023-04-17
abcr
AB516319-1g
1-Bromo-2-isopropoxy-4-methylbenzene; .
221111-02-0
1g
€388.50 2025-03-19
abcr
AB516319-500mg
1-Bromo-2-isopropoxy-4-methylbenzene; .
221111-02-0
500mg
€379.10 2023-09-02
abcr
AB516319-1 g
1-Bromo-2-isopropoxy-4-methylbenzene; .
221111-02-0
1g
€509.50 2023-04-17
Advanced ChemBlocks
N27234-250MG
1-Bromo-2-isopropoxy-4-methylbenzene
221111-02-0 95%
250MG
$150 2023-09-15
A2B Chem LLC
AX16465-10g
1-Bromo-2-isopropoxy-4-methylbenzene
221111-02-0 97%
10g
$1728.00 2024-04-20
A2B Chem LLC
AX16465-5g
1-Bromo-2-isopropoxy-4-methylbenzene
221111-02-0 95%
5g
$888.00 2024-04-20
abcr
AB516319-250mg
1-Bromo-2-isopropoxy-4-methylbenzene; .
221111-02-0
250mg
€220.70 2025-03-19
Advanced ChemBlocks
N27234-5G
1-Bromo-2-isopropoxy-4-methylbenzene
221111-02-0 95%
5G
$1,085 2023-09-15

Additional information on 1-Bromo-2-isopropoxy-4-methylbenzene

Introduction to 1-Bromo-2-isopropoxy-4-methylbenzene (CAS No: 221111-02-0)

1-Bromo-2-isopropoxy-4-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 221111-02-0, is a significant organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic brominated ethers, characterized by its bromine substituent and isopropoxy functional group, which contribute to its unique chemical properties and reactivity. The presence of a methyl group at the 4-position further influences its electronic distribution and potential applications in synthetic chemistry.

The structural framework of 1-Bromo-2-isopropoxy-4-methylbenzene consists of a benzene ring substituted with bromine at the 1-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The bromine atom, being highly electronegative, activates the benzene ring towards electrophilic aromatic substitution reactions, while the isopropoxy group introduces both hydrophobicity and some degree of solubility in polar solvents. The methyl group enhances the stability of the molecule while also influencing its interaction with other functional groups.

In recent years, 1-Bromo-2-isopropoxy-4-methylbenzene has been explored for its potential applications in pharmaceutical synthesis. Its brominated aromatic core serves as a versatile building block for constructing more complex molecules. For instance, it can be used in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, respectively. These reactions are pivotal in drug discovery, enabling the rapid assembly of novel heterocyclic compounds that may exhibit desirable biological activities.

Moreover, the compound’s isopropoxy moiety can be further functionalized through nucleophilic substitution or elimination reactions, allowing for the introduction of additional pharmacophores. Such modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. Researchers have leveraged these characteristics to develop intermediates for various therapeutic targets, including kinase inhibitors and antiviral agents.

Recent studies have highlighted the utility of 1-Bromo-2-isopropoxy-4-methylbenzene in synthesizing bioactive molecules with potential applications in oncology. For example, derivatives of this compound have been investigated as inhibitors of tyrosine kinases, which play a critical role in cancer cell proliferation and survival. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl groups that can modulate kinase activity. Preliminary results suggest that certain analogs exhibit inhibitory effects comparable to known kinase inhibitors, demonstrating the compound’s promise as a scaffold for further drug development.

The agrochemical sector has also shown interest in 1-Bromo-2-isopropoxy-4-methylbenzene, recognizing its potential as a precursor for novel pesticides and herbicides. Its structural features allow for modifications that can enhance pesticidal activity while minimizing environmental impact. For instance, incorporating heteroaryl groups through cross-coupling strategies can yield compounds with improved efficacy against resistant pests. Additionally, the isopropoxy group can be tailored to influence bioavailability and degradation rates, aligning with modern sustainable agriculture practices.

From a synthetic chemistry perspective, 1-Bromo-2-isopropoxy-4-methylbenzene serves as an excellent substrate for exploring new reaction pathways and methodologies. Its reactivity profile allows chemists to develop innovative synthetic routes that may be applicable to other challenging molecular architectures. Advances in catalytic systems and green chemistry principles have further enhanced the utility of this compound by enabling more efficient and environmentally benign synthetic transformations.

The versatility of 1-Bromo-2-isopropoxy-4-methylbenzene extends to material science applications as well. Functionalized derivatives have been explored as monomers or crosslinking agents in polymer synthesis. The ability to incorporate diverse functional groups into polymers derived from this compound opens up possibilities for creating materials with tailored properties such as biodegradability, thermal stability, or specific mechanical characteristics.

In conclusion,1-Bromo-2-isopropoxy-4-methylbenzene (CAS No: 221111-02-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, agrochemical development, and material science research. As synthetic methodologies continue to evolve and demand for innovative solutions grows,the relevance of this compound is expected to expand further,driving new discoveries and applications.

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Amadis Chemical Company Limited
(CAS:221111-02-0)1-Bromo-2-isopropoxy-4-methylbenzene
A1150201
Purity:99%
Quantity:1g
Price ($):347.0